2,6-Dichlorophenethylamine

Description

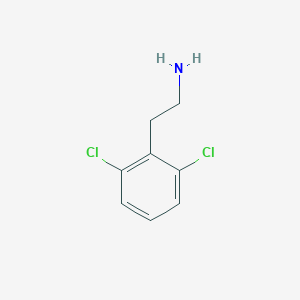

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIMQXSSGMWVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370124 | |

| Record name | 2,6-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14573-23-0 | |

| Record name | 2,6-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorophenethylamine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of 2,6-Dichlorophenethylamine. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted phenethylamine derivative. The strategic placement of two chlorine atoms on the phenyl ring at positions 2 and 6 imparts unique electronic and steric properties to the molecule, making it a compound of interest in medicinal chemistry and organic synthesis.

Structural Information

The structure of this compound consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and an ethylamine group at the 1 position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,6-dichlorophenyl)ethan-1-amine | [1] |

| CAS Number | 14573-23-0 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 125-129 °C at 52.5 mmHg | [2] |

| Density | 1.307 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5690 | [2] |

| SMILES | NCCc1c(Cl)cccc1Cl | [2] |

| InChI | 1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | [2] |

| InChIKey | ACIMQXSSGMWVKG-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the reduction of 2,6-dichlorophenylacetonitrile. Two common and effective methods for this transformation are reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

This method utilizes the powerful reducing agent lithium aluminum hydride to convert the nitrile group to a primary amine.

Materials and Reagents:

-

2,6-Dichlorophenylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes) is prepared and cooled to 0°C in an ice bath.[1]

-

Addition of Nitrile: A solution of 2,6-dichlorophenylacetonitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension.[1]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the successive dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).[1] This should be done with extreme caution as the reaction with water is highly exothermic and produces hydrogen gas.

-

Filtration: The resulting suspension is filtered through a pad of celite and the filter cake is washed with ethyl acetate or DCM.[1]

-

Extraction: The filtrate is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with additional portions of the organic solvent.

-

Drying and Evaporation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

-

Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Method 2: Catalytic Hydrogenation

This method employs hydrogen gas and a metal catalyst, such as Raney nickel or palladium on carbon, to reduce the nitrile. This method is often considered safer for larger-scale synthesis.

Materials and Reagents:

-

2,6-Dichlorophenylacetonitrile

-

Raney nickel or 10% Palladium on carbon (Pd/C)

-

Methanol (anhydrous)

-

Ammonia (gas or solution in methanol)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Filter agent (e.g., Celite)

Procedure:

-

Reaction Setup: A solution of 2,6-dichlorophenylacetonitrile in anhydrous methanol containing ammonia is placed in a high-pressure hydrogenation vessel.[4] The presence of ammonia helps to minimize the formation of secondary amine byproducts.[4]

-

Addition of Catalyst: A catalytic amount of Raney nickel or 10% Pd/C is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 500-1000 psi). The mixture is then heated (e.g., to 100-125°C) and agitated until the theoretical amount of hydrogen is consumed.[4]

-

Filtration: After cooling and venting the apparatus, the catalyst is carefully removed by filtration through a pad of Celite.[4] Caution: The catalyst may be pyrophoric and should be kept wet.

-

Evaporation: The solvent and ammonia are removed from the filtrate by distillation or rotary evaporation.[4]

-

Purification: The resulting crude this compound can be purified by vacuum distillation.[4]

Biological Activity and Potential Applications

As of the current literature, the specific pharmacological profile and mechanism of action of this compound have not been extensively characterized. However, the 2,6-dichlorophenyl moiety is present in a number of biologically active compounds, suggesting that this structural motif is of interest in drug design.

-

Dopamine Receptor Modulation: A complex derivative of 2,6-dichlorophenylacetic acid has been identified as a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[5] This highlights the potential for molecules containing the 2,6-dichlorophenyl group to interact with G-protein coupled receptors.

-

Central Nervous System Activity: The related compound 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride has been shown to possess effects on the central nervous system, including sedative properties and an influence on noradrenaline concentrations in the brain.[6]

The steric hindrance provided by the two chlorine atoms flanking the point of attachment to the pharmacophore can influence the molecule's conformation and its interaction with biological targets.[7] This can lead to significant differences in biological activity compared to other positional isomers, such as the 3,4-dichloro analogues.[7]

Researchers investigating novel psychoactive substances or developing new therapeutic agents targeting the central nervous system may find this compound to be a valuable lead compound or synthetic intermediate. Further pharmacological screening is required to elucidate its specific biological targets and potential therapeutic applications.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a warning for skin irritation, serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,6-Dichlorophenethylamine (CAS 14573-23-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorophenethylamine, a halogenated phenethylamine derivative. The information compiled herein is intended to support research and development activities by providing key physicochemical data, a detailed synthetic protocol, and insights into its potential biological activities.

Core Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 14573-23-0 | [1][2] |

| Molecular Formula | C₈H₉Cl₂N | [1][2] |

| Molecular Weight | 190.07 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 125-129 °C at 52.5 mmHg | [1] |

| Density | 1.307 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5690 | [1] |

| Purity | 97% to >98% (GC) | [1][2] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2,6-dichlorophenyl)ethan-1-amine | |

| Synonyms | 1-Amino-2-(2,6-dichlorophenyl)ethane, 2-(2-Aminoethyl)-1,3-dichlorobenzene | [2] |

| InChI | 1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | [1] |

| InChIKey | ACIMQXSSGMWVKG-UHFFFAOYSA-N | [1] |

| SMILES | NCCc1c(Cl)cccc1Cl | [1] |

| MDL Number | MFCD00060612 | [1] |

| PubChem Substance ID | 24879863 | [1] |

Table 3: Safety and Hazard Information

| Hazard | Description | Source(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |

| Target Organs | Respiratory system | [1] |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reduction of 2,6-dichlorophenylacetonitrile.

Synthesis of this compound from 2,6-Dichlorophenylacetonitrile

This protocol details the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

-

2,6-Dichlorophenylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and graduated cylinders

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nitrile: Dissolve 2,6-dichlorophenylacetonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring and refluxing the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add distilled water (x mL, where x is the grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of 15% sodium hydroxide solution (x mL) and then again by distilled water (3x mL). This "Fieser workup" method is designed to produce a granular precipitate that is easy to filter.

-

Filtration: Stir the resulting mixture at room temperature for 15-30 minutes, then filter the granular precipitate through a pad of Celite or filter paper. Wash the precipitate thoroughly with several portions of diethyl ether or THF.

-

Extraction and Drying: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation to obtain the final product in high purity.

Predicted Spectral Data

Table 4: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | d | 2H | Ar-H (ortho to CH₂CH₂NH₂) |

| ~ 7.05 | t | 1H | Ar-H (para to CH₂CH₂NH₂) |

| ~ 3.05 | t | 2H | Ar-CH₂ |

| ~ 2.90 | t | 2H | CH₂-NH₂ |

| ~ 1.30 | s (broad) | 2H | NH₂ |

Table 5: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 137 | Ar-C (quaternary, attached to CH₂) |

| ~ 135 | Ar-C (quaternary, attached to Cl) |

| ~ 128 | Ar-CH |

| ~ 42 | Ar-CH₂ |

| ~ 35 | CH₂-NH₂ |

Table 6: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 190/192/194 | [M]⁺ Molecular ion peak (showing isotopic pattern for two chlorine atoms) |

| 160/162 | [M - CH₂NH₂]⁺ Loss of the aminoethyl side chain |

| 125/127 | [C₆H₃Cl₂]⁺ Dichlorophenyl fragment |

Table 7: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretch (primary amine) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2950 | Aliphatic C-H stretch |

| 1600-1650 | N-H bend (scissoring) |

| 1450-1500 | Aromatic C=C stretch |

| 1000-1100 | C-Cl stretch |

| 750-800 | C-H out-of-plane bend (aromatic) |

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Postulated Biological Signaling Pathway

Based on the pharmacology of other substituted phenethylamines, this compound is likely to act as a modulator of monoamine neurotransmitter systems in the central nervous system. A plausible signaling pathway is depicted below.

Caption: Postulated signaling pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichlorophenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichlorophenethylamine. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| Physical State | Liquid | |

| Color | Colorless | |

| Assay Purity | 97% | [1] |

| Boiling Point | 125-129 °C at 52.5 mmHg | [1] |

| Density | 1.307 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5690 | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Predicted logP | 2.5 | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized and robust experimental protocols. The following sections detail the methodologies for measuring key parameters of this compound.

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a reliable method for its determination.[2]

Principle: A solution of the analyte (this compound, a weak base) is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as the acid is added. The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point where the concentrations of the protonated and neutral species are equal.[2]

Apparatus:

-

Calibrated pH meter with a combination electrode

-

Automatic or manual burette

-

Magnetic stirrer and stir bar

-

Beakers and volumetric glassware

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in deionized water.[2]

-

Titration Setup: Fill the burette with the standardized HCl solution. Place a known volume of the analyte solution into a beaker with a magnetic stir bar and immerse the pH electrode.[2]

-

Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[2]

-

Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is identified as the point of inflection on the curve. The half-equivalence point occurs at half the volume of the titrant required to reach the equivalence point. The pKa is equal to the pH at this half-equivalence point.[2]

The partition coefficient (logP) is the measure of a compound's lipophilicity, which is a key factor in its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] The shake-flask method is the gold standard for experimental logP determination.[2]

Principle: The compound is partitioned between two pre-saturated, immiscible phases: n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The logP is the base-10 logarithm of this ratio.[2][3]

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

n-Octanol and deionized water

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.[2]

-

Partitioning: Prepare a stock solution of this compound in the pre-saturated aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol phase in a separatory funnel or vial.

-

Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.[2]

-

Phase Separation: Allow the mixture to stand until the two layers are clearly separated. Centrifugation can be used to ensure complete separation.[2]

-

Quantification: Carefully sample each phase and determine the concentration of this compound using a validated analytical method.

-

Calculation: Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water]. The logP is then calculated as log₁₀(P).[3]

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Principle: An excess amount of the compound is added to a fixed volume of water at a constant temperature. The mixture is agitated until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the filtered aqueous solution is then determined.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Glass vials with sealed caps

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

Deionized water

Procedure:

-

Equilibration: Add an excess amount of this compound to a vial containing a known volume of deionized water.

-

Saturation: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Sample Preparation: After equilibration, allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered, saturated solution as necessary and determine the concentration of this compound using a calibrated analytical method. This concentration represents the aqueous solubility of the compound at that temperature.

Visualized Workflows and Logical Relationships

To adhere to best practices in scientific documentation, the following diagrams illustrate key experimental and logical processes related to this compound.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Caption: Logical Pathway of this compound in Peptide Synthesis.

Biological Context

While specific signaling pathways for this compound itself are not well-documented, its utility as a synthetic precursor provides a relevant biological context. It has been used in the synthesis of C-terminal phenethylamine peptide analogs.[1] These analogs can be designed to interact with specific biological targets.

One notable application is in the study of G-protein-coupled receptors (GPCRs), such as rhodopsin.[4] Rhodopsin, a light-sensitive receptor crucial for vision, is activated by the photoisomerization of its ligand, 11-cis-retinal.[4][5] Peptide analogs synthesized using this compound can be used as molecular probes to investigate the ligand-binding pocket and the activation mechanism of rhodopsin and other GPCRs.[4] By modifying the C-terminus of a peptide with this dichlorinated phenethylamine moiety, researchers can alter the peptide's binding affinity and specificity, providing insights into the structural requirements for receptor interaction and modulation of the visual phototransduction cascade.[6]

References

- 1. 2,6-二氯苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Binding of rhodopsin and rhodopsin analogues to transducin, rhodopsin kinase and arrestin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodopsin - Wikipedia [en.wikipedia.org]

- 6. Regulation of Arrestin Binding by Rhodopsin Phosphorylation Level - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of 2,6-Dichlorophenethylamine: A Technical Guide Based on Structure-Activity Relationships

Introduction

Phenethylamines are a broad class of neuroactive compounds, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic derivatives with diverse pharmacological properties. These compounds are known to interact with a variety of targets in the central nervous system (CNS), including monoamine transporters and G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors. The specific substitution pattern on the phenyl ring of the phenethylamine backbone is a critical determinant of a compound's receptor binding affinity, functional activity, and overall pharmacological profile.

This technical guide explores the potential mechanism of action of 2,6-Dichlorophenethylamine, a halogenated derivative of phenethylamine. Due to the absence of direct studies on this specific molecule, this document will extrapolate from the known structure-activity relationships (SAR) of other halogenated and substituted phenethylamines to propose a likely pharmacological profile.

Hypothesized Pharmacological Profile

Based on the pharmacology of related phenethylamine derivatives, this compound is likely to interact with one or more of the following targets:

-

Serotonin (5-HT) Receptors: The 5-HT₂ subfamily of receptors, particularly the 5-HT₂ₐ receptor, is a primary target for many psychoactive phenethylamines. Agonism or partial agonism at this receptor is associated with the hallucinogenic and psychedelic effects of compounds like those in the 2C series (e.g., 2C-B, 2C-I). The presence and position of halogen atoms on the phenyl ring are known to significantly modulate 5-HT₂ₐ receptor affinity and efficacy.[1][2][3]

-

Monoamine Transporters: Phenethylamines can also act as substrates and/or inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking the reuptake or promoting the release of these neurotransmitters, they can increase synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to stimulant and empathogenic effects.

-

Adrenergic Receptors: Some phenethylamine derivatives exhibit activity at α- and β-adrenergic receptors. Halogenated phenylethanolamines, for instance, have been shown to act as β-adrenoreceptor antagonists.[4]

The 2,6-dichloro substitution pattern is less common among well-characterized psychoactive phenethylamines compared to substitutions at the 2, 4, and 5 positions. However, the presence of two chlorine atoms on the phenyl ring is expected to significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The lipophilicity of the compound is also likely to be increased, which may affect its ability to cross the blood-brain barrier.

Data Presentation: Comparative Receptor Affinities of Substituted Phenethylamines

To provide a context for the potential activity of this compound, the following table summarizes the receptor binding affinities (Ki, nM) of several related phenethylamine derivatives. It is important to note that data for this compound is not available and the presented data is for comparative purposes only.

| Compound | 5-HT₂ₐ | 5-HT₂C | DAT | NET | SERT |

| Phenethylamine | >10,000 | >10,000 | 1,500 | 2,500 | 4,000 |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 49 | 120 | >10,000 | >10,000 | >10,000 |

| 2C-I (4-Iodo-2,5-dimethoxyphenethylamine) | 31 | 81 | >10,000 | >10,000 | >10,000 |

| Amphetamine | >10,000 | >10,000 | 350 | 40 | 1,800 |

| This compound | N/A | N/A | N/A | N/A | N/A |

Data is compiled from various sources and should be considered approximate. N/A indicates that data is not available.

Experimental Protocols for Elucidating Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are standard protocols used in the pharmacological characterization of novel psychoactive compounds:

Radioligand Binding Assays

Objective: To determine the affinity of this compound for a panel of CNS receptors and transporters.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cell lines (e.g., HEK293, CHO) or from rodent brain tissue.

-

Assay: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors, [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of this compound at its target receptors.

Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors like 5-HT₂ₐ):

-

Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Increasing concentrations of this compound are added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) and the maximal efficacy (Eₘₐₓ) relative to a known full agonist are calculated to determine the potency and efficacy of the compound.

Mandatory Visualizations

Signaling Pathways

References

- 1. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 4. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial biological screening of 2,6-Dichlorophenethylamine

An In-Depth Technical Guide on the Proposed Initial Biological Screening of 2,6-Dichlorophenethylamine

Disclaimer: As of December 2025, publicly available scientific literature lacks a comprehensive biological screening profile for this compound. Therefore, this document presents a proposed framework for its initial biological evaluation. The methodologies, data, and pathways described herein are based on standard practices in drug discovery and the known biological activities of structurally related phenethylamine and dichlorinated compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated derivative of phenethylamine. The phenethylamine scaffold is a common feature in a variety of psychoactive compounds and central nervous system (CNS) active agents. The addition of dichloro-substituents on the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its receptor binding affinity, metabolic stability, and blood-brain barrier penetration. Given the limited data, a systematic initial biological screening is essential to elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent or a research tool.

This guide outlines a proposed multi-tiered screening approach, encompassing in vitro and in vivo studies, designed to characterize the compound's primary pharmacological targets, off-target effects, and preliminary safety profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [2] |

| CAS Number | 14573-23-0 | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 125-129 °C at 52.5 mmHg | |

| Density | 1.307 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5690 | |

| SMILES | NCCc1c(Cl)cccc1Cl | |

| InChI | 1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 |

Proposed In Vitro Screening

The initial in vitro screening aims to identify the primary biological targets of this compound and assess its cellular effects. Based on the phenethylamine scaffold, the primary focus will be on monoamine receptors and transporters.

Receptor Binding Assays

Radioligand binding assays are proposed to determine the affinity of this compound for a panel of CNS-related receptors.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human receptor) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives) is used for the binding reaction.

-

Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Table 2: Proposed Receptor Binding Panel and Hypothetical Data

| Receptor Target | Radioligand | Hypothetical Kᵢ (nM) |

| Serotonin Receptors | ||

| 5-HT₁ₐ | [³H]-8-OH-DPAT | >10,000 |

| 5-HT₂ₐ | [³H]-Ketanserin | 850 |

| 5-HT₂C | [³H]-Mesulergine | 1200 |

| Dopamine Receptors | ||

| D₁ | [³H]-SCH23390 | >10,000 |

| D₂ | [³H]-Spiperone | 5500 |

| Adrenergic Receptors | ||

| α₁ₐ | [³H]-Prazosin | 980 |

| α₂ₐ | [³H]-Rauwolscine | 720 |

| Monoamine Transporters | ||

| SERT | [³H]-Citalopram | >10,000 |

| DAT | [³H]-WIN 35,428 | >10,000 |

| NET | [³H]-Nisoxetine | 4500 |

Functional Assays

Functional assays will be conducted to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at the receptors where it shows significant binding affinity.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂ₐ)

-

Cell Culture: HEK293 cells stably expressing the human 5-HT₂ₐ receptor are cultured in a suitable medium.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells. For antagonist mode, cells are pre-incubated with the compound before adding a known agonist (e.g., serotonin).

-

Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader.

-

Data Analysis: EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined from the dose-response curves.

Table 3: Proposed Functional Assay Panel and Hypothetical Data

| Receptor Target | Assay Type | Functional Response | Hypothetical EC₅₀/IC₅₀ (nM) |

| 5-HT₂ₐ | Calcium Flux | Antagonist | IC₅₀ = 1500 |

| α₁ₐ | Calcium Flux | Weak Partial Agonist | EC₅₀ = 2500, Eₘₐₓ = 30% |

| α₂ₐ | cAMP Assay | Agonist | EC₅₀ = 950 |

Cytotoxicity Assay

An initial assessment of cytotoxicity is crucial to determine the therapeutic window of the compound.

Experimental Protocol: MTT Assay

-

Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

Data Analysis: The CC₅₀ (concentration that causes 50% cytotoxicity) is calculated.

Table 4: Hypothetical Cytotoxicity Data

| Cell Line | Cell Type | Hypothetical CC₅₀ (µM) |

| HEK293 | Human Embryonic Kidney | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | 85 |

Proposed In Vivo Screening

Based on the in vitro results suggesting potential interactions with adrenergic and serotonergic systems, initial in vivo screening in rodents would focus on CNS-related behavioral effects and a preliminary pharmacokinetic profile.

Preliminary Behavioral Assessment

A preliminary behavioral screen can provide insights into the potential CNS effects of the compound.

Experimental Protocol: Irwin Test in Mice

-

Animals: Male C57BL/6 mice.

-

Dosing: this compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 10, 30 mg/kg). A vehicle control group is also included.

-

Observation: A trained observer, blinded to the treatment groups, systematically scores the mice for a range of behavioral and physiological parameters at set time points (e.g., 15, 30, 60, 120 minutes post-injection). Parameters include changes in awareness, mood, motor activity, reflexes, and autonomic responses.

-

Data Analysis: The observed effects are tabulated, and a dose-response relationship for any significant behavioral changes is established.

Table 5: Hypothetical Irwin Test Observations

| Dose (mg/kg, i.p.) | Key Observations |

| 1 | No significant effects observed. |

| 10 | Mild decrease in locomotor activity, slight ptosis. |

| 30 | Significant decrease in locomotor activity, pronounced ptosis, slight hypothermia. |

Preliminary Pharmacokinetic Study

A pilot pharmacokinetic (PK) study in rats will provide initial information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol: Rat Pharmacokinetic Study

-

Animals: Male Sprague-Dawley rats with cannulated jugular veins.

-

Dosing: A single intravenous (i.v.) dose (e.g., 2 mg/kg) and a single oral (p.o.) dose (e.g., 20 mg/kg) of this compound are administered to separate groups of rats.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table 6: Hypothetical Pharmacokinetic Parameters in Rats

| Parameter | IV (2 mg/kg) | PO (20 mg/kg) |

| T₁/₂ (h) | 3.5 | 4.1 |

| Cₘₐₓ (ng/mL) | - | 450 |

| Tₘₐₓ (h) | - | 1.0 |

| AUC₀-∞ (ng·h/mL) | 850 | 2100 |

| Cl (L/h/kg) | 2.35 | - |

| Vd (L/kg) | 10.2 | - |

| Bioavailability (F%) | - | 24.7 |

Visualizations

Experimental Workflow

References

Spectroscopic Data of 2,6-Dichlorophenethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for 2,6-Dichlorophenethylamine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from analogous compounds and established spectroscopic principles to offer a robust analytical profile. It is intended to assist researchers in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. The predicted chemical shifts are based on the analysis of similar compounds, including phenethylamine and 2,6-disubstituted aromatic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and ethylamine protons. The symmetry of the 2,6-dichloro-substituted ring will simplify the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-5 | ~ 7.25 - 7.35 | Doublet (d) | 2H |

| H-4 | ~ 7.05 - 7.15 | Triplet (t) | 1H |

| -CH₂- (benzylic) | ~ 3.00 - 3.10 | Triplet (t) | 2H |

| -CH₂- (amino) | ~ 2.85 - 2.95 | Triplet (t) | 2H |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the carbon framework of the molecule, with the chemical shifts influenced by the electronegative chlorine atoms and the ethylamine side chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (ipso) | ~ 138 - 140 |

| C-2, C-6 (C-Cl) | ~ 134 - 136 |

| C-3, C-5 | ~ 128 - 130 |

| C-4 | ~ 127 - 129 |

| -CH₂- (benzylic) | ~ 38 - 40 |

| -CH₂- (amino) | ~ 42 - 44 |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the primary amine, the aromatic ring, and the carbon-chlorine bonds.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) | Asymmetric & Symmetric Stretch |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Stretch |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Stretch |

| N-H Bend (Amine) | 1580 - 1650 | Medium to Strong | Scissoring |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Ring Stretch |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium to Weak | Stretch |

| C-Cl Stretch | 600 - 800 | Strong | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 189/191/193 | [M]⁺˙ (Molecular Ion) | Expected isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

| 160/162 | [M - CH₂NH₂]⁺ | Fragment resulting from benzylic cleavage. |

| 30 | [CH₂NH₂]⁺ | Common fragment from cleavage of the Cα-Cβ bond. |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Data Acquisition (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Instrument Parameters (General):

-

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

FT-IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (General):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

Gas Chromatography (GC) Method (General):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry (MS) Method (General):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 30 - 300 amu.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Safety, Handling, and Storage of 2,6-Dichlorophenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage of 2,6-Dichlorophenethylamine. The information is compiled from material safety data sheets (MSDS) and chemical supplier information to ensure a high standard of accuracy and relevance for laboratory personnel.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Cl₂N | |

| Molecular Weight | 190.07 g/mol | |

| Appearance | Not explicitly stated, but phenethylamines are typically liquids or low-melting solids. | |

| Boiling Point | 125-129 °C at 52.5 mmHg | |

| Density | 1.307 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5690 | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| CAS Number | 14573-23-0 |

Hazard Identification and Safety

This compound is classified as a hazardous substance. The GHS hazard classifications and corresponding precautionary statements are crucial for safe handling.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Sources:

GHS Label Elements

| Pictogram | Signal Word |

| GHS07 (Exclamation Mark) | Warning |

Sources:

Precautionary Statements

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Sources:

Safe Handling and Storage Procedures

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |

Sources:

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use only in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials.

-

"Store locked up" as per precautionary statement P405.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

General Synthetic Approach (Hypothetical)

A plausible synthesis could involve the reduction of a corresponding nitrile or the reductive amination of a corresponding phenylacetone. A generalized workflow is presented below.

Caption: A hypothetical synthetic workflow for this compound.

General Analytical Method

Analysis of phenethylamine derivatives is often carried out using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

General GC-MS Protocol Outline:

-

Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol, dichloromethane). Derivatization may be necessary to improve volatility and chromatographic performance.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient to separate the components of the sample.

-

Detection: The mass spectrometer will fragment the eluted compounds, and the resulting mass spectrum can be used for identification by comparison to a spectral library or a known standard.

Biological Activity and Signaling Pathways

Disclaimer: No specific information on the biological signaling pathways of this compound was found in the available literature. Phenethylamine and its derivatives are known to interact with various receptors and transporters in the central nervous system.[3][4][5] A plausible, but hypothetical , signaling pathway is presented below for illustrative purposes.

Many phenethylamines are known to interact with trace amine-associated receptors (TAARs) and monoamine transporters.[3]

Caption: A hypothetical signaling pathway for a phenethylamine derivative.

Disposal Considerations

Unused this compound and any contaminated materials should be treated as hazardous waste.[6]

-

Waste Disposal: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Dispose of as unused product.

Under no circumstances should this chemical be disposed of down the drain or in general waste.[6]

References

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Potential Research Areas for 2,6-Dichlorophenethylamine: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on Core Research Strategies and Methodologies

Introduction

2,6-Dichlorophenethylamine is a halogenated derivative of phenethylamine. The phenethylamine scaffold is the backbone for a wide array of endogenous neurotransmitters and synthetic psychoactive compounds.[1][2] Substitutions on the phenyl ring can significantly alter the pharmacological profile of these molecules, influencing their affinity and efficacy at various biological targets.[1] The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring in this compound suggests potential for unique interactions with biogenic amine transporters and G-protein coupled receptors (GPCRs), making it a compound of interest for novel drug discovery.

This technical guide outlines potential research areas for this compound, providing a framework for its synthesis, pharmacological characterization, and the elucidation of its mechanism of action. The methodologies presented are based on established protocols for analogous phenethylamine derivatives and are intended to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals.

Synthesis and Analytical Characterization

A crucial first step in the investigation of this compound is the development of a robust and scalable synthetic route, followed by thorough analytical characterization to ensure purity and structural confirmation.

Proposed Synthesis Strategy

A common method for the synthesis of substituted phenethylamines is reductive amination.[3] A potential synthetic route for this compound could involve the reductive amination of 2,6-dichlorophenylacetaldehyde or the reduction of 2,6-dichlorophenylacetonitrile.

Experimental Protocol: Reductive Amination for Synthesis of Substituted Phenethylamines (Adapted from literature) [3]

-

Imine Formation: To a solution of the corresponding aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol), add the amine source (e.g., ammonia or an ammonium salt, 1.1-1.5 equivalents). The reaction is stirred at room temperature until imine formation is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Reduction: A reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, 1.5-2.0 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred until the reduction is complete.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using a suitable technique such as column chromatography or crystallization to yield the desired phenethylamine derivative.

Analytical Characterization

The identity and purity of synthesized this compound should be rigorously confirmed using a panel of analytical techniques.

Table 1: Proposed Analytical Methods for Characterization of this compound

| Analytical Technique | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and integration values consistent with the proposed structure of this compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Purity assessment and molecular weight confirmation.[[“]][5] | A single major peak in the chromatogram with a mass-to-charge ratio corresponding to the molecular ion of this compound. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Determination of the percentage purity of the synthesized compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative method for purity and structural confirmation. | A distinct peak in the chromatogram with a fragmentation pattern characteristic of this compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands corresponding to the amine N-H bonds and aromatic C-Cl bonds. |

Pharmacological Profiling: Exploring Potential Biological Targets

Based on the phenethylamine scaffold, this compound is hypothesized to interact with monoamine transporters and GPCRs. A systematic screening approach is recommended to identify its primary biological targets.

Monoamine Transporter Interactions

Phenethylamine derivatives are well-known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7][8][9] The interaction of this compound with these transporters should be investigated to determine if it acts as an inhibitor of neurotransmitter reuptake.

Table 2: Proposed In Vitro Assays for Monoamine Transporter Activity

| Assay | Parameter Measured | Significance |

| Radioligand Binding Assay | Inhibition constant (Ki) | Quantifies the affinity of the compound for the transporter binding site. |

| Synaptosomal Uptake Inhibition Assay | Half-maximal inhibitory concentration (IC50) | Measures the functional potency of the compound to inhibit neurotransmitter uptake. |

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters (General Protocol) [10][11][12][13][14]

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature for a specific duration to allow for binding equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

G-Protein Coupled Receptor (GPCR) Screening

Substituted phenethylamines can also exhibit activity at various GPCRs, including adrenergic, dopaminergic, and serotonergic receptors.[15][16] A broad GPCR screening panel is recommended to identify potential off-target effects or novel therapeutic targets.

Table 3: Proposed GPCR Screening Panel

| Receptor Family | Specific Subtypes to Investigate | Potential Functional Outcome |

| Adrenergic Receptors | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3 | Modulation of cardiovascular and central nervous system functions. |

| Dopamine Receptors | D1, D2, D3, D4, D5 | Modulation of motor control, motivation, and reward pathways. |

| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, etc. | Modulation of mood, cognition, and perception. |

| Trace Amine-Associated Receptor 1 (TAAR1) | TAAR1 | Potential regulation of monoaminergic systems.[17] |

Experimental Protocol: GPCR Activation Assay (e.g., Calcium Mobilization or cAMP Assay)

-

Cell Culture: Use cell lines stably expressing the GPCR of interest and a suitable reporter system (e.g., a calcium-sensitive fluorescent dye or a cAMP-responsive element linked to a reporter gene).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Signal Detection: Measure the downstream signaling event (e.g., changes in intracellular calcium concentration using a fluorescent plate reader or changes in reporter gene expression).

-

Data Analysis: Determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) from the concentration-response curves.

Mechanism of Action and Downstream Signaling

Once primary biological targets are identified, further studies are necessary to elucidate the precise mechanism of action and the downstream signaling pathways modulated by this compound.

Proposed Signaling Pathway Investigation

Assuming this compound is found to be a potent monoamine transporter inhibitor, its downstream effects on intracellular signaling cascades should be investigated.

Caption: Proposed mechanism of action for this compound as a monoamine transporter inhibitor.

Monoamine Oxidase (MAO) Inhibition

Phenethylamines can also be substrates or inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[18][19]

Table 4: Proposed Monoamine Oxidase Inhibition Assay

| Assay | Parameter Measured | Significance |

| MAO-A and MAO-B Inhibition Assay | IC50 | Determines the potency and selectivity of this compound as an inhibitor of MAO isoforms.[20][21][22] |

In Vivo Pharmacological Assessment

Following in vitro characterization, in vivo studies in animal models are essential to evaluate the physiological and behavioral effects of this compound.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for dose selection and interpretation of in vivo studies.

Behavioral Pharmacology

Based on the in vitro profile, a battery of behavioral tests in rodents can be employed to assess the potential psychostimulant, antidepressant, or anxiolytic effects of the compound.

Table 5: Proposed Behavioral Assays in Rodents

| Behavioral Test | Potential Effect Measured |

| Open Field Test | Locomotor activity, exploratory behavior, anxiety-like behavior.[23] |

| Forced Swim Test / Tail Suspension Test | Antidepressant-like effects. |

| Elevated Plus Maze | Anxiolytic or anxiogenic effects. |

| Conditioned Place Preference | Rewarding or aversive properties.[23] |

| Drug Discrimination | Subjective effects compared to known drugs of abuse. |

Experimental Protocol: Open Field Test in Mice (General Protocol) [23]

-

Apparatus: A square arena with walls, often equipped with automated tracking software.

-

Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection).

-

Testing: Place the mouse in the center of the open field arena and record its activity for a set period (e.g., 30 minutes).

-

Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Proposed Research Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound.

Caption: Proposed research workflow for this compound.

Conclusion

This compound represents an unexplored chemical entity with the potential to interact with key targets in the central nervous system. This technical guide provides a structured and comprehensive framework for its investigation, from initial synthesis to in vivo characterization. By systematically exploring its pharmacology, researchers can uncover its therapeutic potential and pave the way for the development of novel drug candidates. The detailed methodologies and proposed research areas outlined herein are intended to serve as a valuable resource for scientists and drug development professionals embarking on the study of this and other novel phenethylamine derivatives.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 8. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineering a GPCR−Ligand Pair That Simulates the Activation of D2L by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. criver.com [criver.com]

- 19. Phenylethylamine-induced stereotypies in the rat: a behavioral test system for assessment of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

The Dance of Two Chlorines: A Technical Guide to the Structure-Activity Relationship of Dichlorinated Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated phenethylamines represent a fascinating and pharmacologically significant class of compounds. The strategic placement of two chlorine atoms on the phenyl ring of the phenethylamine scaffold profoundly influences their interaction with key neurological targets, including monoamine transporters and G-protein coupled receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, summarizing available quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing the intricate signaling pathways they modulate. Understanding these relationships is paramount for the rational design of novel therapeutics targeting a range of neuropsychiatric disorders.

Introduction: The Phenethylamine Backbone and the Impact of Dichlorination

The phenethylamine core, a simple aromatic ring connected to an ethylamine side chain, is the foundational structure for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds. Chemical modifications to this scaffold can dramatically alter a compound's pharmacological profile, including its potency, selectivity, and mechanism of action.

Halogenation, and in particular dichlorination, is a common strategy in medicinal chemistry to modulate a molecule's properties. The introduction of chlorine atoms can influence:

-

Lipophilicity: Affecting the ability of the compound to cross the blood-brain barrier.

-

Metabolic Stability: Blocking sites of enzymatic degradation, thereby prolonging the compound's duration of action.

-

Electronic Properties: Altering the electron distribution of the aromatic ring, which can impact binding affinity and interactions with receptor residues.

-

Conformational Preferences: Influencing the spatial arrangement of the molecule, which is critical for optimal binding to target proteins.

The precise positioning of the two chlorine atoms on the phenyl ring (e.g., 2,4-, 3,4-, etc.) creates distinct isomers with unique pharmacological fingerprints. This guide will explore these nuances, providing a framework for understanding the SAR of this important chemical class.

Structure-Activity Relationships at Key Neurological Targets

The primary targets for dichlorinated phenethylamines are the monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—as well as various serotonin and dopamine receptors. The position of the chlorine atoms dictates the affinity and selectivity for these targets.

Monoamine Transporters: DAT, NET, and SERT

The monoamine transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters increases the extracellular concentration of monoamines, a mechanism central to the action of many antidepressants and stimulants.

Table 1: Comparative Binding Affinities (Ki, nM) of Indatraline Isomers at Human Monoamine Transporters

| Isomer | hDAT | hSERT | hNET |

| trans-Indatraline | 0.8 | 1.2 | 0.6 |

| cis-Indatraline | 120 | 25 | 80 |

Data compiled from studies on Indatraline, a potent non-selective monoamine transporter inhibitor with a 3,4-dichlorophenyl group.[1]

The more than 100-fold difference in affinity at DAT and NET between the trans and cis isomers highlights the critical importance of the spatial presentation of the dichlorinated ring for optimal interaction with the transporter binding pocket.[1] Generally, para- and meta-substitutions on the phenethylamine ring are well-tolerated and can enhance potency at monoamine transporters.

Serotonin Receptors: Focus on 5-HT2A